Ethyl 4-bromopicolinate
Overview
Description
Ethyl 4-bromopicolinate is a chemical compound with the CAS Number: 62150-47-4 . It has a linear formula of C8H8BrNO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 . Its molecular weight is 230.06 .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 299.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.9±3.0 kJ/mol, a flash point of 134.8±21.8 °C, and an index of refraction of 1.545 . The compound has 3 freely rotating bonds .Scientific Research Applications
Synthesis and Building Blocks
- Synthesis Techniques: The synthesis of oligopyridines with carboxylate and bromomethyl groups, using ethyl 4-bromopicolinate, is achieved through Stille cross-coupling. This process involves bromopicolines and yields bipyridine and terpyridine cores efficiently (Bedel, Ulrich, Picard, & Tisnés, 2002).
- Building Block for Pharmaceuticals and Agrochemicals: this compound serves as a precursor for building blocks like 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters. These compounds are crucial for synthesizing biologically relevant targets and are used in pharmaceuticals and agrochemicals (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Chemical Transformations and Reactions
- Chemical Modification: this compound is involved in the formation of various derivatives like N2-substituted acetic acids, which are subsequently converted to esters and amides. These derivatives showcase the versatility of this compound in chemical transformations (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).
- Role in Synthesis of Monoamine Oxidase Inhibitors: The compound plays a significant role in synthesizing potential monoamine oxidase inhibitors by facilitating the preparation of various substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) (Misra, Dwivedi, & Parmar, 1980).
Educational and Research Applications
- Teaching and Research Studies: this compound and related compounds are used as case studies in teaching chemistry, illustrating research methodologies and encouraging student engagement in exploratory and practical research approaches (Li-rong, 2010).
Safety and Hazards
Ethyl 4-bromopicolinate is labeled with the GHS07 pictogram and has a signal word of warning . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 4-bromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVHAWNFNGFPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657716 | |
Record name | Ethyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-47-4 | |
Record name | Ethyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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